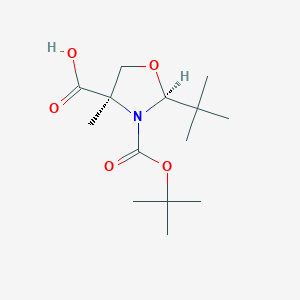

(2S,4R)-3-(tert-Butoxycarbonyl)-2-(tert-butyl)-4-methyloxazolidine-4-carboxylic acid

Beschreibung

This compound is a stereospecific oxazolidine derivative featuring:

- tert-Butoxycarbonyl (Boc) group at position 3, a common protecting group for amines in peptide synthesis.

- tert-Butyl substituent at position 2 and methyl group at position 4, contributing to steric bulk and hydrophobicity.

- (2S,4R) stereochemistry, which dictates its conformational stability and reactivity .

Its molecular formula is inferred as C14H23NO5 (based on analogous structures), with a molecular weight of ~293.34 g/mol. The Boc group enhances solubility in organic solvents while the tert-butyl and methyl groups reduce polarity, making it suitable for intermediates in chiral synthesis .

Eigenschaften

Molekularformel |

C14H25NO5 |

|---|---|

Molekulargewicht |

287.35 g/mol |

IUPAC-Name |

(2S,4R)-2-tert-butyl-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-4-carboxylic acid |

InChI |

InChI=1S/C14H25NO5/c1-12(2,3)9-15(11(18)20-13(4,5)6)14(7,8-19-9)10(16)17/h9H,8H2,1-7H3,(H,16,17)/t9-,14+/m0/s1 |

InChI-Schlüssel |

LDBFQVSYCCMNKF-LKFCYVNXSA-N |

Isomerische SMILES |

C[C@@]1(CO[C@H](N1C(=O)OC(C)(C)C)C(C)(C)C)C(=O)O |

Kanonische SMILES |

CC1(COC(N1C(=O)OC(C)(C)C)C(C)(C)C)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of the Oxazolidine Core

The core structure is typically synthesized through the cyclization of amino alcohols or amino acids with aldehydes or ketones, employing stereoselective conditions:

a. Starting from chiral amino alcohols, such as (S)- or (R)-configured amino acids or derivatives.

b. Condensation with suitable aldehydes, often formaldehyde or acetaldehyde, under acidic or basic conditions.

c. Cyclization facilitated by acid catalysis or dehydrating agents, forming the oxazolidine ring with stereocontrol.

Introduction of the tert-Butoxycarbonyl (Boc) Group

The Boc group is introduced via carbamate formation:

a. Reacting the amino group of the oxazolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.

b. The reaction is typically performed in an inert solvent like dichloromethane (DCM) at 0–25°C.

c. The Boc-protected intermediate is purified by column chromatography or recrystallization.

Introduction of the tert-Butyl Group

The tert-butyl group is usually introduced at the nitrogen or carbon centers through alkylation:

a. Alkylation with tert-butyl halides (e.g., tert-butyl bromide) in the presence of a base such as potassium carbonate.

b. The reaction is performed in solvents like acetone or DMF at room temperature.

c. Stereoselectivity is maintained by controlling the reaction conditions and starting material stereochemistry.

Functionalization of the Carboxylic Acid

The carboxylic acid functionality can be introduced via oxidation or carboxylation:

a. Oxidation of primary alcohol intermediates using reagents like Jones reagent or potassium permanganate.

b. Alternatively, direct carboxylation of suitable precursors using carbon dioxide under pressure, often with catalysts like copper or palladium.

c. Final purification involves acidification and extraction, followed by chromatographic purification.

- Purification and Characterization

The final compound is purified through silica gel column chromatography, employing solvents such as ethyl acetate and petroleum ether in specific ratios. Characterization involves NMR spectroscopy, HRMS, and optical rotation measurements to confirm stereochemistry and purity.

- Notes on Synthesis Optimization

- Stereocontrol is achieved by starting with enantiomerically pure amino alcohols or amino acids.

- The choice of protecting groups and their orthogonality is crucial for selective deprotection.

- Reaction conditions such as temperature, solvent, and reagent equivalents significantly influence stereoselectivity and yield.

- Purification steps are vital to remove side products and unreacted starting materials, ensuring high purity for subsequent applications.

- Conclusion

The preparation of (2S,4R)-3-(tert-Butoxycarbonyl)-2-(tert-butyl)-4-methyloxazolidine-4-carboxylic acid involves a strategic sequence of cyclization, protection, alkylation, and oxidation steps. The synthesis emphasizes stereocontrol, protection strategies, and purification techniques to obtain high-purity enantiomerically defined intermediates suitable for further functionalization or biological evaluation.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4R)-3-(tert-Butoxycarbonyl)-2-(tert-butyl)-4-methyloxazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxazolidinones.

Reduction: Reduction reactions can convert it into different chiral intermediates.

Substitution: It can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reductions, methanesulfonyl chloride for substitutions, and oxidizing agents like potassium permanganate for oxidation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with sodium borohydride can yield chiral alcohols, while oxidation can produce oxazolidinones .

Wissenschaftliche Forschungsanwendungen

(2S,4R)-3-(tert-Butoxycarbonyl)-2-(tert-butyl)-4-methyloxazolidine-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

Industry: The compound is used in the production of fine chemicals and as a building block in material science.

Wirkmechanismus

The mechanism of action of (2S,4R)-3-(tert-Butoxycarbonyl)-2-(tert-butyl)-4-methyloxazolidine-4-carboxylic acid involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amino acid, preventing unwanted side reactions during subsequent synthetic steps. The compound interacts with molecular targets through hydrogen bonding and steric effects, influencing the reactivity and selectivity of the reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

(2R,4S)-3-(tert-Butoxycarbonyl)-2-tert-butyl-4-methyloxazolidine-4-carboxylic Acid

- Key Difference : Inverted stereochemistry at positions 2 and 4 (2R,4S vs. 2S,4R).

- Molecular Formula: Identical (C14H23NO5), but distinct optical rotation and NMR spectra due to stereochemistry .

Oxazolidine Derivatives with Additional Substituents

(4S,5R)-3-(tert-Butoxycarbonyl)-2,2,5-trimethyloxazolidine-4-carboxylic Acid

- Key Difference : Additional methyl groups at positions 2 and 4.

- Impact : Increased steric hindrance may reduce reactivity in nucleophilic substitutions. Molecular weight (259.30 g/mol) is lower due to fewer carbon atoms .

- Applications : Likely used in constrained peptide analogs due to rigidified ring structure .

(R)-3-(tert-Butoxycarbonyl)-2,2,4-trimethyloxazolidine-4-carboxylic Acid

- Key Difference : Racemic configuration (R) at position 3 and additional methyl groups.

- Impact: Enhanced hydrophobicity and altered solubility profile compared to the target compound. Molecular formula: C12H21NO5 .

Thiazolidine Analogs

(4S)-3-(tert-Butoxycarbonyl)-2-methylthiazolidine-4-carboxylic Acid

- Key Difference : Sulfur atom replaces oxygen in the heterocyclic ring (thiazolidine vs. oxazolidine).

- Impact: Increased stability against hydrolysis due to sulfur’s lower electronegativity. Molecular formula: C10H17NO4S .

- Applications : Utilized in protease inhibition studies due to thiazolidine’s affinity for catalytic sites .

3-(tert-Butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic Acid

Pyrrolidine and Bicyclic Derivatives

(2S,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-2-pyrrolidinecarboxylic Acid

- Key Difference : Fluorine atom at position 4 and pyrrolidine ring instead of oxazolidine.

- Impact: Fluorine increases metabolic stability and electronegativity. Molecular formula: C10H16FNO4 .

- Applications : Fluorinated analogs are common in PET radiotracers and CNS drug candidates .

(1S,3S,4R)-2-(tert-Butoxycarbonyl)-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic Acid

Comparative Data Table

Biologische Aktivität

The compound (2S,4R)-3-(tert-butoxycarbonyl)-2-(tert-butyl)-4-methyloxazolidine-4-carboxylic acid (CAS No. 74844-91-0) is a member of the oxazolidine family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, cytotoxicity, and structure-activity relationships.

Structure and Properties

This compound has a molecular formula of C₁₁H₁₉NO₅ and a molecular weight of 245.27 g/mol. Its structural characteristics include:

- Heavy Atoms : 17

- Hydrogen Bond Acceptors : 5

- Hydrogen Bond Donors : 1

- Rotatable Bonds : 5

The compound's stereochemistry is significant for its biological activity, with specific configurations at the chiral centers influencing its interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of various derivatives of oxazolidines, including those related to (2S,4R)-3-(tert-butoxycarbonyl)-2-(tert-butyl)-4-methyloxazolidine-4-carboxylic acid. Notably:

- Study Findings : A study synthesized several thiazolidine derivatives and assessed their antibacterial activities against Gram-positive and Gram-negative bacteria. Compounds similar to (2S,4R)-3-(tert-butoxycarbonyl)-2-(5-fluoro-2-hydroxyphenyl)thiazolidine-4-carboxylic acid exhibited potent activity against Pseudomonas aeruginosa with an IC₅₀ value of 0.195 µg/mL, outperforming standard antibiotics like Penicillin G and Kanamycin B .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound in cancer treatment contexts. The results indicate that certain derivatives display selective cytotoxicity towards tumor cells compared to normal cells:

| Compound | Cell Line Tested | IC₅₀ (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | B16-F0 | 0.5 | 3.75 |

| Compound B | LM3 | 0.7 | 4.13 |

These findings suggest that modifications in the chemical structure can enhance the selectivity and potency of these compounds against cancer cells .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure and biological activity has been a focus of research. For instance:

- Modification Impact : The introduction of various substituents at specific positions on the oxazolidine ring significantly alters the compound's interaction with bacterial enzymes and cancer cell pathways.

- Key Findings : The presence of the tert-butoxycarbonyl group at position 3 enhances antibacterial activity, while variations in substituents at position 2 can modify cytotoxic effects .

Case Studies

- Antibacterial Efficacy : A series of experiments demonstrated that derivatives of (2S,4R)-3-(tert-butoxycarbonyl)-2-(tert-butyl)-4-methyloxazolidine-4-carboxylic acid exhibited enhanced antibacterial properties compared to their parent compounds.

- Cytotoxicity Profile : In vitro studies revealed that certain derivatives were significantly more effective against tumor cell lines than normal cells, indicating a promising avenue for developing new anticancer agents.

Q & A

Q. Optimization Table :

How can purity and stereochemical integrity be validated during synthesis?

Q. Basic

- HPLC Analysis : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane:isopropanol gradients to confirm enantiomeric excess (>98%) .

- NMR Spectroscopy : ¹H and ¹³C NMR verify Boc group integrity (δ ~1.4 ppm for tert-butyl) and carboxylic acid proton absence (δ ~12 ppm) .

- X-ray Crystallography : Resolves absolute configuration for crystalline intermediates .

Q. Advanced

- Dynamic NMR : Detects rotameric equilibria in the oxazolidine ring, which may affect reactivity .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and detects trace byproducts .

What are the stability considerations for this compound under laboratory conditions?

Q. Basic

Q. Advanced

- Accelerated Degradation Studies : Thermal gravimetric analysis (TGA) identifies decomposition onset (~150°C). Moisture-induced degradation follows first-order kinetics in humid environments .

How does the Boc group influence the compound’s reactivity in downstream applications?

Basic

The Boc group:

Q. Advanced

- Steric Effects : The tert-butyl group hinders nucleophilic attack at the carbonyl, improving stability in basic media .

- Computational Insights : DFT calculations show Boc removal lowers activation energy by 15–20 kJ/mol compared to other protecting groups .

What strategies mitigate byproduct formation during synthesis?

Q. Advanced

- Byproduct Identification : Common byproducts include:

- Mitigation :

How can computational modeling guide the design of derivatives with improved bioactivity?

Q. Advanced

- Docking Studies : Predict interactions with biological targets (e.g., protease enzymes) by modeling the carboxylic acid’s hydrogen-bonding capacity .

- QSAR Models : Correlate substituent bulk (e.g., tert-butyl vs. isopropyl) with solubility and membrane permeability .

What are the challenges in scaling up synthesis while maintaining stereochemical purity?

Q. Advanced

- Mixing Efficiency : Poor solvent distribution in large reactors increases diastereomer formation. Use continuous flow reactors for better control .

- Crystallization Optimization : Seeding with pure (2S,4R) crystals ensures uniform crystal growth .

How is this compound applied in drug discovery pipelines?

Q. Advanced

- Intermediate for Peptidomimetics : The rigid oxazolidine scaffold mimics peptide β-turns, enhancing metabolic stability in lead compounds .

- In Vitro Assays : Tested against serine proteases (IC₅₀ ~50–100 µM) to evaluate inhibitory activity .

What analytical methods resolve data contradictions in reaction mechanism studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.